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Abstract
This technical guide provides a comprehensive overview of the structural isomers of methyl
10-methylundecanoate, a saturated branched-chain fatty acid methyl ester (FAME). The

document details the classification of its isomers, synthetic methodologies, and analytical

techniques for characterization, with a focus on gas chromatography-mass spectrometry (GC-

MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative data from the literature

is compiled for comparative analysis. Detailed experimental protocols and workflow

visualizations are provided to support researchers in the synthesis and identification of these

compounds, which are relevant in fields ranging from chemical synthesis to the study of

biological lipids.

Introduction
Methyl 10-methylundecanoate (CAS: 5129-56-6) is the methyl ester of 10-methylundecanoic

acid.[1] As a branched-chain fatty acid methyl ester, it belongs to a class of compounds that are

of significant interest due to their roles in biological systems and their applications as chemical

intermediates. Branched-chain fatty acids are important components of cell membranes in

certain bacteria and have been identified in various natural sources.[2] Their methyl esters

(FAMEs) are often more volatile and amenable to analysis, making them crucial derivatives for

study.[3]
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The structural isomers of methyl 10-methylundecanoate, which share the same molecular

formula (C₁₃H₂₆O₂), exhibit distinct physicochemical properties and biological activities based

on the location of the methyl branch or the arrangement of the carbon skeleton. A thorough

understanding of these isomers is critical for researchers in drug development, metabolomics,

and material science.

Classification of Structural Isomers
The structural isomers of methyl 10-methylundecanoate can be broadly categorized. The

most common and closely related are the positional isomers, where the methyl branch is

located at different positions along the undecanoate backbone. Other categories include

isomers of the carbon chain and isomers of the ester group.

Structural Isomers of C13H26O2

Positional Isomers
(Methyl methylundecanoates)

Chain Isomers
(e.g., Methyl ethyldecanoates)

Ester Isomers
(e.g., Ethyl dodecanoate)

Methyl 2-methylundecanoate ... Methyl 10-methylundecanoate

Click to download full resolution via product page

Figure 1: Classification of structural isomers of Methyl 10-methylundecanoate.

Synthesis and Characterization
The synthesis of specific positional isomers of methylundecanoate typically involves a multi-

step process, often starting with a malonic ester synthesis to construct the branched carboxylic

acid, followed by esterification.

Experimental Protocols
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Protocol: Synthesis of a Methyl-Branched Undecanoic Acid via Malonic Ester Synthesis

(Representative)

This protocol outlines a general procedure for synthesizing a methyl-branched carboxylic acid,

which can then be esterified. This example is for 2-methylundecanoic acid.

Materials:

Diethyl malonate

Sodium ethoxide (NaOEt)

1-Bromononane

Methyl iodide (CH₃I)

Ethanol (anhydrous)

Diethyl ether

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Potassium hydroxide (KOH)

Methanol (anhydrous)

Procedure:

Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl

malonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.0 eq) in

ethanol dropwise at room temperature to form the enolate.[4]

First Alkylation: Add 1-bromononane (1.0 eq) to the reaction mixture and reflux for 2-4 hours

until the reaction is complete (monitored by TLC). This forms diethyl nonylmalonate.

Second Alkylation: Cool the mixture, and add a second equivalent of sodium ethoxide,

followed by methyl iodide (1.0 eq). Reflux the mixture for another 2-4 hours to yield diethyl

methylnonylmalonate.
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Saponification and Decarboxylation: Add an excess of aqueous potassium hydroxide

solution and reflux for 4-6 hours to hydrolyze the diester to the corresponding dicarboxylic

acid salt. Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2.

Heat the mixture to reflux for several hours to effect decarboxylation, yielding 2-

methylundecanoic acid.[3]

Work-up: Cool the mixture and extract the carboxylic acid with diethyl ether. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Esterification (Fischer Esterification): Dissolve the crude 2-methylundecanoic acid in an

excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g.,

2% v/v) and reflux the mixture for 2-6 hours.[5]

Purification: After cooling, remove the excess methanol via rotary evaporation. Dissolve the

residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate

solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove

the solvent to yield methyl 2-methylundecanoate. The product can be further purified by

vacuum distillation or column chromatography.

Analytical Characterization
The identification and differentiation of methyl methylundecanoate isomers rely heavily on

chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary method for separating

these closely related isomers.[3] The retention time, often expressed as the Kovats

Retention Index (RI), is a key identifier. Electron Ionization (EI) mass spectra of FAMEs are

characterized by a prominent McLafferty rearrangement ion at m/z 74. The position of the

methyl branch influences the fragmentation pattern, creating diagnostic ions that can help

pinpoint the branch location, although spectra can be very similar.[6] For instance, an α-

methyl branch (at C-2) often leads to a characteristic fragment at m/z 88.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for

identifying the position of the methyl branch. The chemical shifts of the carbons at and

adjacent to the branch point (α, β, and γ effects) are diagnostic.[8] ¹H NMR can also provide
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clues, as the protons on the methyl branch and the adjacent methine proton will have

characteristic chemical shifts and splitting patterns.

Quantitative Data
Compiling a complete set of experimentally determined physicochemical properties for all

positional isomers of methyl methylundecanoate is challenging due to a lack of consolidated

data in the literature. The following tables summarize available data for the parent compound

and related isomers.

Table 1: Physicochemical Properties of Methyl 10-methylundecanoate

Property Value Source

Molecular Formula C₁₃H₂₆O₂ [1]

Molecular Weight 214.34 g/mol [1]

CAS Number 5129-56-6 [1]

Kovats Retention Index
1469.3 - 1472.4 (Standard

non-polar)
[2]

Table 2: Characteristic GC-MS Data for Methyl-Branched FAMEs
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Isomer Position
Characteristic Mass
Fragment(s) (m/z)

Notes

Unbranched 74 (base peak), 87, 143
McLafferty rearrangement is

dominant.

2-methyl (α-branch) 88, 101

Fragment at m/z 88 is highly

indicative of an α-methyl

group.[7]

3-methyl (β-branch) 74, 87, 115

The ion at m/z 115 can be

more prominent compared to

unbranched isomers.

iso- (penultimate C) [M-43]⁺
Cleavage alpha to the

isopropyl group.

anteiso- (antepenultimate C) [M-29]⁺, [M-57]⁺
Cleavage on either side of the

sec-butyl group.

Note: This table provides general fragmentation patterns. Actual spectra can be complex and

require careful interpretation.

Table 3: Representative ¹³C NMR Chemical Shifts for Branched Alkanoates

Carbon Position Typical Chemical Shift (ppm)

C=O (Ester Carbonyl) 170 - 175

-OCH₃ (Ester Methyl) ~51

-CH₂- adjacent to C=O (C2) ~34

-CH- with methyl branch 25 - 40

Methyl branch (-CH₃) 10 - 25

Terminal methyls ~14

Backbone methylenes (-CH₂-) 20 - 35
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Note: Chemical shifts are approximate and can vary based on the specific isomer and solvent.

[9][10]

Experimental and Logical Workflows
Visualizing the workflow from synthesis to final characterization is essential for planning and

execution in a research setting.
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Figure 2: General experimental workflow for synthesis and characterization.

Biological Activity and Applications
Branched-chain fatty acids and their esters exhibit a range of biological activities and have

diverse applications.

Biological Significance: Monomethyl branched-chain fatty acids are essential for the

development and survival of certain organisms, such as the nematode C. elegans,

particularly under metabolic stress.[9][11] They play a role in maintaining membrane fluidity

and are involved in nutrient sensing pathways.[11]

Antimicrobial Properties: Various fatty acid methyl esters have demonstrated antibacterial

and antifungal activities, suggesting their potential as leads for new antimicrobial agents.

Drug Development: The unique physicochemical properties imparted by methyl branching

can be exploited in drug design to modulate a molecule's lipophilicity, metabolic stability, and

interaction with biological targets.

Chemical Industry: These esters are used as intermediates, plasticizers, and fragrance

components.

Conclusion
The structural isomers of methyl 10-methylundecanoate represent a complex but important

group of molecules for chemical and biological research. While the synthesis of specific

isomers is achievable through established organic chemistry methodologies, their separation

and unambiguous identification require sophisticated analytical techniques, primarily high-

resolution gas chromatography coupled with mass spectrometry. This guide has consolidated

the available data and provided representative protocols and workflows to aid researchers.

Further studies are warranted to fully characterize the complete series of positional isomers

and to explore their potential applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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